2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide
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Overview
Description
2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide is a complex organic compound with a molecular formula of C24H22Cl3N3OS and a molecular weight of 506.885. This compound is known for its unique structure, which includes both diphenyl and trichloroacetamide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide typically involves the reaction of 2,2-diphenylacetic acid with 2,2,2-trichloroethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-toluidinocarbothioyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-methylphenyl)thioureido]ethyl}acetamide
- 2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-fluorophenyl)thioureido]ethyl}acetamide
- 2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-chlorophenyl)thioureido]ethyl}acetamide
Uniqueness
2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diphenyl and trichloroacetamide groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C24H22Cl3N3OS |
---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C24H22Cl3N3OS/c1-16-9-8-14-19(15-16)28-23(32)30-22(24(25,26)27)29-21(31)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20,22H,1H3,(H,29,31)(H2,28,30,32) |
InChI Key |
HCPHTRJUUXJZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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